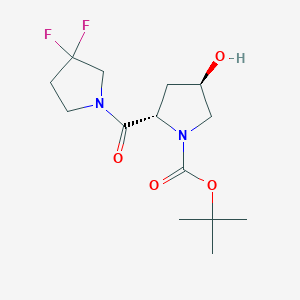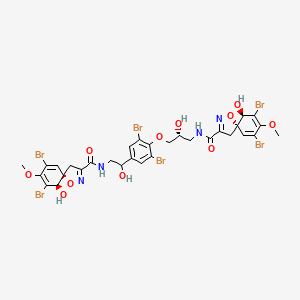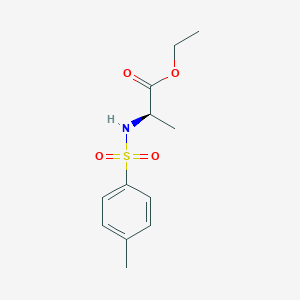![molecular formula C22H25NO2 B12845754 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl benzoate](/img/structure/B12845754.png)
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Benzyl-9-azabicyclo[331]nonan-3-yl benzoate is a bicyclic compound that features a benzyl group attached to a nitrogen atom within a bicyclo[331]nonane framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl benzoate typically involves the reaction of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one with benzoic acid or its derivatives. The reaction is usually carried out under acidic or basic conditions to facilitate the esterification process. Common reagents used in this synthesis include benzoic anhydride or benzoyl chloride in the presence of a base such as pyridine or triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride to yield amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Palladium on carbon, lithium aluminum hydride, hydrogen gas.
Substitution: Halides, alkoxides, polar aprotic solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Halogenated or alkoxylated derivatives.
Applications De Recherche Scientifique
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl benzoate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
- 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol
- 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-amine
Uniqueness
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl benzoate is unique due to its ester functional group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable in specific applications where the ester functionality is crucial for activity or stability .
Propriétés
Formule moléculaire |
C22H25NO2 |
|---|---|
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
(9-benzyl-9-azabicyclo[3.3.1]nonan-3-yl) benzoate |
InChI |
InChI=1S/C22H25NO2/c24-22(18-10-5-2-6-11-18)25-21-14-19-12-7-13-20(15-21)23(19)16-17-8-3-1-4-9-17/h1-6,8-11,19-21H,7,12-16H2 |
Clé InChI |
QFFZACUABUOQMO-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC(CC(C1)N2CC3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


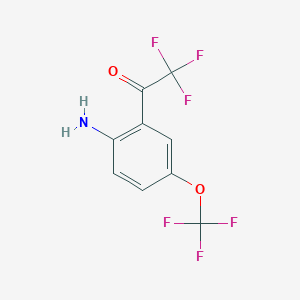
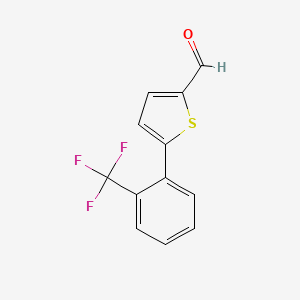
![N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide](/img/structure/B12845674.png)
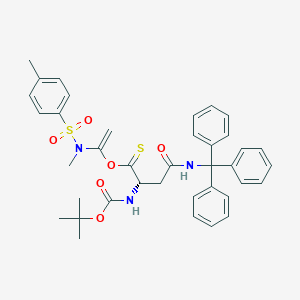
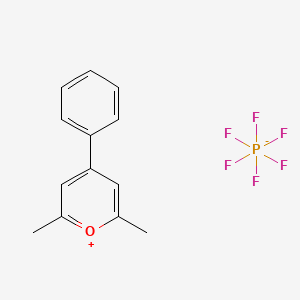
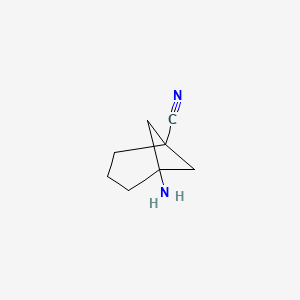
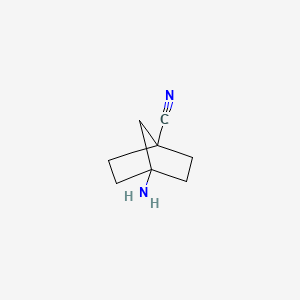
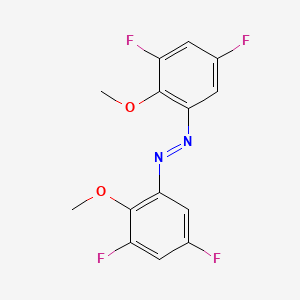
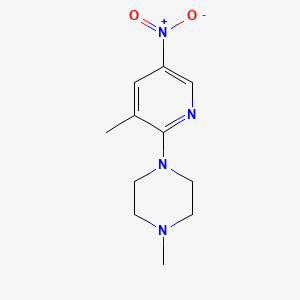
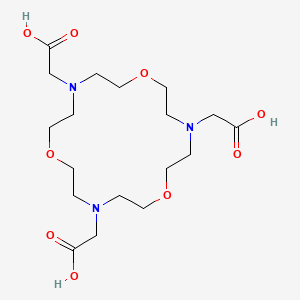
![rel-(1R,4R)-2-Azabicyclo[2.2.1]heptan-5-one](/img/structure/B12845726.png)
